molecular formula C10H18Cl3N5 B12224090 1-(1-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride

1-(1-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride

Cat. No.: B12224090
M. Wt: 314.6 g/mol
InChI Key: RIUONAYAQANMLL-UHFFFAOYSA-N
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Description

1-(1-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with a methyl group, and connected through a methanamine linkage. The trihydrochloride form indicates that the compound is stabilized as a salt with three hydrochloride molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine typically involves the following steps:

    Formation of Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Methylation: The pyrazole rings are then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Linkage Formation: The methylated pyrazole rings are linked through a methanamine bridge. This step involves the reaction of the pyrazole derivatives with formaldehyde and ammonium chloride under reductive amination conditions.

    Formation of Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification: Using techniques such as crystallization, filtration, and drying to obtain the pure trihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1-(1-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of pyrazole carboxylic acids.

    Reduction: Formation of pyrazole alcohols.

    Substitution: Formation of alkyl-substituted pyrazoles.

Scientific Research Applications

1-(1-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methylpyrazol-3-yl)ethanol
  • 2-(1-methylpyrazol-3-yl)acetonitrile
  • (1-methylpyrazol-3-yl)methylhydrazine dihydrochloride

Uniqueness

1-(1-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine is unique due to its dual pyrazole structure and the presence of a methanamine linkage, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H18Cl3N5

Molecular Weight

314.6 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride

InChI

InChI=1S/C10H15N5.3ClH/c1-14-6-4-9(13-14)7-11-8-10-3-5-12-15(10)2;;;/h3-6,11H,7-8H2,1-2H3;3*1H

InChI Key

RIUONAYAQANMLL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC=NN2C.Cl.Cl.Cl

Origin of Product

United States

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